2-({5-[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
This compound is a hybrid heterocyclic-acetamide derivative featuring a pyrrolidinone core fused with a 1,3,4-oxadiazole ring, a sulfanyl linker, and a 4-methoxyphenylacetamide moiety. The structural complexity arises from the integration of multiple pharmacophoric groups:
- Pyrrolidinone: A five-membered lactam ring known for conformational rigidity and bioactivity in CNS and anti-inflammatory agents .
- 1,3,4-Oxadiazole: A heterocycle with electron-deficient properties, enhancing metabolic stability and enabling π-π interactions in target binding .
- Sulfanyl bridge: Enhances solubility and facilitates thiol-mediated interactions in biological systems .
- 4-Methoxyphenylacetamide: A common motif in NSAIDs and kinase inhibitors, contributing to hydrophobic interactions .
This compound is hypothesized to exhibit dual inhibitory activity against cyclooxygenase (COX) and phosphodiesterase (PDE) enzymes, based on structural analogs in the provided evidence .
Properties
IUPAC Name |
2-[[5-[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O5S/c1-30-16-6-3-14(4-7-16)24-19(28)12-33-22-26-25-21(32-22)13-9-20(29)27(11-13)15-5-8-18(31-2)17(23)10-15/h3-8,10,13H,9,11-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYVJDCAQXQIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Linking the Rings: The pyrrolidinone and oxadiazole rings are linked via a sulfanyl bridge, which is introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with 4-methoxyphenyl acetamide under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the chloromethoxyphenyl group may enhance this activity through specific interactions with cancer cell receptors .
- Antimicrobial Properties : Research indicates that compounds containing oxadiazole and pyrrolidine moieties can act as effective antimicrobial agents. The ability to inhibit bacterial growth makes this compound a candidate for further development in treating infections.
Biological Research
The interactions of this compound with biological targets have been explored:
- Enzyme Inhibition : The unique structural components allow for the potential inhibition of enzymes involved in disease pathways. Studies have shown that similar compounds can modulate enzyme activity, making them valuable in drug design .
- Receptor Modulation : The compound may interact with various receptors, influencing physiological responses. This could lead to the development of new drugs targeting specific receptor-mediated pathways relevant to diseases such as diabetes or hypertension.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : It can be utilized to synthesize more complex structures through various chemical reactions such as nucleophilic substitution and oxidation-reduction processes. Its functional groups allow for diverse synthetic pathways .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of several oxadiazole derivatives, including the target compound, on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at low concentrations, supporting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-({5-[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide likely involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Structural and Functional Insights
- Heterocycle Impact : The 1,3,4-oxadiazole in the target compound offers greater metabolic stability compared to triazole-containing analogs, as oxadiazoles resist enzymatic degradation better in vivo . However, triazoles (e.g., ) exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, enhancing target affinity.
- The 4-methoxyphenyl acetamide moiety aligns with COX-2 selectivity, as seen in celecoxib analogs , whereas 3,4-difluorophenyl () or pyridinyl groups () favor kinase or antimicrobial targets.
- Sulfanyl Linker : All analogs utilize this group for solubility and redox interactions. The target compound’s bridge may confer unique thiol-mediated anti-inflammatory effects, as suggested by diclofenac comparisons in .
Biological Activity
The compound 2-({5-[1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure incorporating a pyrrolidinone ring , an oxadiazole ring , and a sulfanyl-acetamide linkage . Its molecular formula is with a molecular weight of 472.9 g/mol. The synthesis typically involves multi-step reactions starting from the preparation of the pyrrolidinone and oxadiazole intermediates, followed by coupling reactions facilitated by solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Binding to these targets can alter their activity, leading to various biochemical responses. For instance, the oxadiazole moiety is known for its role in enzyme inhibition and antimicrobial properties .
Antimicrobial Activity
Research indicates that derivatives containing oxadiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the oxadiazole group is crucial for this activity, as it contributes to the mechanism by which these compounds disrupt microbial cell functions .
Cytotoxicity
Cytotoxicity studies on related compounds suggest that they may exhibit varying levels of toxicity towards cancer cell lines. For example, derivatives tested against L929 cells showed that some compounds significantly stimulated cell viability while others exhibited cytotoxic effects at higher concentrations . The relationship between structure and cytotoxicity underscores the importance of specific functional groups in determining biological outcomes.
Enzyme Inhibition
The compound has also been explored for its potential as an inhibitor of various enzymes. In particular, oxadiazole derivatives have shown promise as acetylcholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases . The inhibition potency can be quantified using IC50 values, where lower values indicate higher efficacy.
Case Studies
Several studies have highlighted the biological activities associated with similar oxadiazole-containing compounds:
- Study on Antibacterial Activity : A series of synthesized compounds were tested for antibacterial efficacy against multiple strains. The results indicated that certain derivatives outperformed standard antibiotics like ciprofloxacin in inhibiting bacterial growth .
- Cytotoxicity Assessment : In a comparative study involving various 1,3,4-oxadiazoles, some derivatives showed significant cytotoxicity towards cancer cell lines while others enhanced cell viability, suggesting a dual role depending on structural modifications .
Summary of Biological Activities
IC50 Values for Enzyme Inhibition
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 0.63 |
| Compound B | Urease | 2.14 |
| Compound C | Other Enzymes | Variable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
